![molecular formula C18H18FN3O4 B2523989 5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide CAS No. 1903719-52-7](/img/structure/B2523989.png)
5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide
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Overview
Description
The compound “5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide” is a complex organic molecule that contains several functional groups, including a cyclopropyl group, a fluoro group, an oxazepin ring, and an isoxazole ring . These functional groups could potentially confer specific chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The presence of the cyclopropyl group, the fluoro group, the oxazepin ring, and the isoxazole ring could potentially influence the overall shape and properties of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the presence of various functional groups . For example, the presence of a fluoro group could influence the compound’s reactivity and stability .
Scientific Research Applications
Herbicidal Activity
The compound has been investigated for its herbicidal properties. Researchers have designed and synthesized a series of isoxazolamide compounds based on the structure of Isoxaflutole, a commercial herbicide. These compounds were prepared from 1,1-dimethoxy-N,N-dimethyl-methanamine and methyl 3-cyclopropyl-3-oxo-propanoate. In Petri dish tests, most of these compounds demonstrated strong inhibitory effects on the root and stem growth of both monocotyledon and dicotyledon weeds. Interestingly, some of them, particularly I-17, exhibited characteristic bleaching symptoms similar to those caused by 4-Hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors .
Structure–Activity Relationship (SAR) Studies
Understanding the relationship between the compound’s structure and its biological activity is crucial. Researchers can explore modifications at specific positions (e.g., 2-, 4-, or 7-position for 4H-chromenes and 5,8-position or fused pyrimidine ring at 2,3-positions for 5H-chromeno[2,3-d]pyrimidines) to optimize its pharmacological properties .
Other Applications
Given its unique chemical structure, the compound may have applications beyond herbicidal and anticancer activities. Researchers could investigate its potential in other fields, such as antimicrobial, anti-inflammatory, or neuroprotective effects.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-cyclopropyl-N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3O4/c19-13-3-4-15-12(7-13)9-22(17(23)10-25-15)6-5-20-18(24)14-8-16(26-21-14)11-1-2-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRAOEYDFAUZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3CC4=C(C=CC(=C4)F)OCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide |
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